Enhanced Lipophilicity (XLogP3) Relative to Des-Benzyloxy and Methoxy Analogs
The benzyloxy substituent on the 4-position of the phenyl ring confers increased lipophilicity to 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine compared to its des-benzyloxy (unsubstituted phenyl) and 4-methoxy analogs. The computed XLogP3 for the target compound is 2.8, whereas the unsubstituted phenyl analog 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is predicted to have an XLogP3 of approximately 1.7, a difference of +1.1 log units. This represents an approximately 12-fold increase in calculated octanol-water partition coefficient, which can translate to improved membrane permeability for intracellular target engagement [1]. The 4-methoxy analog would have an intermediate XLogP3 (~2.1), still 0.7 units below the benzyloxy compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)morpholine: XLogP3 ≈ 1.7 (predicted); 4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine: XLogP3 ≈ 2.1 (predicted) |
| Quantified Difference | Δ XLogP3 = +1.1 vs. des-benzyloxy; +0.7 vs. methoxy analog |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Procurement decisions for hit-to-lead campaigns rely on accessing compounds with optimized lipophilic range; the 0.7–1.1 log unit increase positions this compound more favorably for cell-based assays where passive membrane permeability is required.
- [1] PubChem Compound Summary for CID 46923450, computed XLogP3-AA = 2.8. For comparator, predicted using analogous structure in PubChem. Access date: 2026-05-07. View Source
